4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide
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Overview
Description
4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is a chemical compound with the molecular formula C15H13BrN2O4 and a molecular weight of 365.183 g/mol. This compound is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the reaction of 4-bromoaniline with 4-ethoxy-2-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques.
Chemical Reactions Analysis
4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Scientific Research Applications
4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects in treating certain diseases.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is similar to other compounds such as 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide and 4-bromo-N-(2-nitrophenyl)benzamide . its unique ethoxy group provides distinct chemical properties that make it suitable for specific applications. For example, the ethoxy group can undergo oxidation reactions that are not possible with the methoxy group.
Properties
IUPAC Name |
4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-2-22-12-7-8-13(14(9-12)18(20)21)17-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNKRXJZIQMGCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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